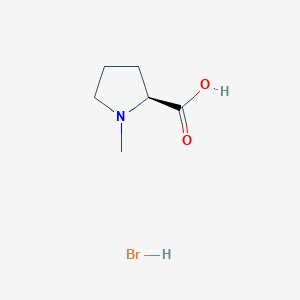![molecular formula C10H9ClN2S B13090770 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 4th position and a cyclopropylmethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of methyl 3-aminothiophene-2-carboxylate with urea, followed by cyclization, chlorination, and nucleophilic substitution . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thienopyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles that can replace the chlorine atom.
Cyclization: Reagents such as formic acid and triethyl orthoformate are used to facilitate cyclization reactions.
Major Products: The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor, interfering with the phosphorylation processes essential for cell signaling and growth . The compound’s ability to inhibit multiple kinases makes it a promising candidate for the development of targeted therapies .
Comparison with Similar Compounds
4-Chlorothieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar structural features but different biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its anti-inflammatory and anticancer properties.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities and is used in medicinal chemistry.
Uniqueness: 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H9ClN2S |
|---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
4-chloro-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H9ClN2S/c11-9-7-3-4-14-10(7)13-8(12-9)5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
BFOCUPRZKPRIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC3=C(C=CS3)C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
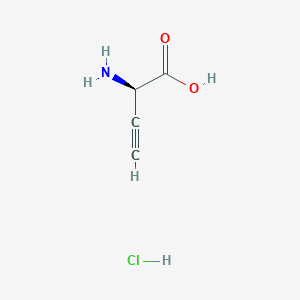
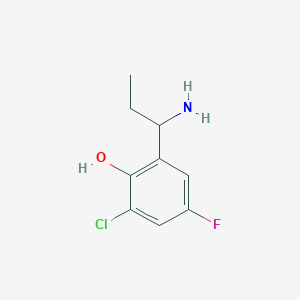
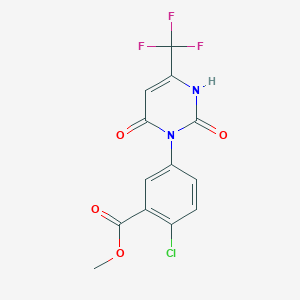
![2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B13090710.png)
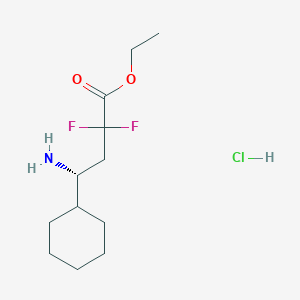
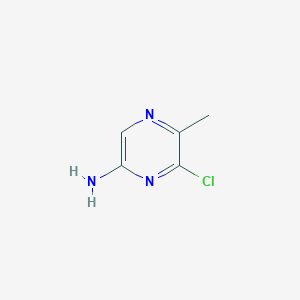


![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)
![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)


